2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile
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Overview
Description
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is an organic compound that features both a fluorophenyl group and a pyridinyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with 2-bromopyridine under basic conditions. A common method includes:
Reactants: 2-fluorobenzyl cyanide, 2-bromopyridine
Catalyst: Palladium(0) complex
Base: Potassium carbonate
Solvent: Dimethylformamide (DMF)
Conditions: Heating to 100°C for several hours
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetonitriles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
- 2-(2-Bromophenyl)-2-(pyridin-2-yl)acetonitrile
- 2-(2-Methylphenyl)-2-(pyridin-2-yl)acetonitrile
Uniqueness
2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-pyridin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-6-2-1-5-10(12)11(9-15)13-7-3-4-8-16-13/h1-8,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGMCWXNSTNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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